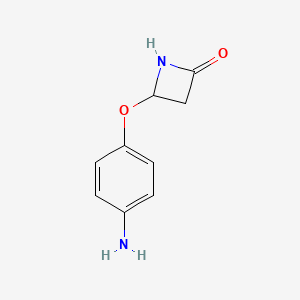

4-(4-Aminophenoxy)azetidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(4-Aminophenoxy)azetidin-2-one, also known as APAO, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of azetidinones and has a molecular formula of C10H11NO2.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The derivatives of 4-(4-Aminophenoxy)azetidin-2-one have been identified to have potential anticancer activity . In a study, these derivatives were evaluated for their anticancer potential using MCF-7 cell lines . Another study designed and synthesized 36 derivatives of 4-(4-Aminophenoxy)pyridinamide based on the binding patterns of cabozantinib and BMS-777607 to MET protein . Most of these compounds exhibited moderate to excellent antiproliferative activity against three different cell lines (A549, HeLa and MCF-7) .

Antimicrobial Activity

These compounds also exhibit antimicrobial properties . The antibacterial results of the synthesized molecules were found to be comparable to those of the reference drug (amoxicillin), whereas their antifungal screening was evaluated against both strains T. harzianum and A. niger compared to the standard drug (fluconazole) .

Antioxidant Activity

4-(4-Aminophenoxy)azetidin-2-one derivatives have been identified as having antioxidant activity . The synthesized derivatives were evaluated for their antioxidant properties using 2-diphenyl-1-picrylhydrazyl (DPPH) .

Immunostimulating Activity

Various substituted azetidin-2-one derivatives have been identified as immunostimulating . This suggests that these compounds could potentially be used in treatments that require immune system stimulation.

Molecular Targeted Therapy for Cancer

Molecular targeted therapy for cancer has become a research hotspot as it is associated with low toxicity and high efficiency . The derivatives of 4-(4-Aminophenoxy)azetidin-2-one were designed and synthesized based on the analysis of the binding patterns of cabozantinib and BMS-777607 to MET protein . This suggests that these compounds could potentially be used in targeted cancer therapies.

Apoptosis Induction

One of the derivatives of 4-(4-Aminophenoxy)azetidin-2-one, compound 46, was found to dose-dependently induce apoptosis of A549 cells . This suggests that these compounds could potentially be used in treatments that require the induction of apoptosis in certain cells.

Wirkmechanismus

Target of Action

The primary targets of 4-(4-Aminophenoxy)azetidin-2-one are histone deacetylase enzymes, specifically HDAC6 and HDAC8 . These enzymes play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins, thereby allowing the histones to wrap the DNA more tightly .

Mode of Action

4-(4-Aminophenoxy)azetidin-2-one interacts with its targets, HDAC6 and HDAC8, by inhibiting their enzymatic activity . This inhibition results in an increase in the acetylation of histone proteins, leading to a more relaxed DNA structure and enhanced gene expression .

Biochemical Pathways

The action of 4-(4-Aminophenoxy)azetidin-2-one affects the histone acetylation-deacetylation pathway . By inhibiting HDAC6 and HDAC8, the compound prevents the removal of acetyl groups from histones, disrupting the normal balance of acetylation and deacetylation. This disruption can affect various downstream processes, including cell cycle progression, apoptosis, and DNA repair .

Result of Action

The molecular and cellular effects of 4-(4-Aminophenoxy)azetidin-2-one’s action primarily involve changes in gene expression patterns due to altered histone acetylation . This can lead to a variety of cellular responses, depending on the specific genes affected. For example, increased expression of tumor suppressor genes could potentially inhibit cancer cell growth .

Eigenschaften

IUPAC Name |

4-(4-aminophenoxy)azetidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c10-6-1-3-7(4-2-6)13-9-5-8(12)11-9/h1-4,9H,5,10H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKZVRHVCOSTRLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC1=O)OC2=CC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Aminophenoxy)azetidin-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2722997.png)

![5-ethyl-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2723003.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2723005.png)

![6-(2-(Pyrrolidin-1-yl)ethyl)benzo[d]thiazol-2-amine](/img/structure/B2723009.png)

![3-(2,6-dichlorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2723010.png)

![7-Methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-amine](/img/structure/B2723016.png)